molecular formula C20H17NO4S B2560167 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide CAS No. 898427-84-4

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2560167
CAS No.: 898427-84-4
M. Wt: 367.42
InChI Key: QXWWVDYTZUOICA-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide ( 898427-84-4) is a high-purity synthetic organic compound supplied for research and development purposes. With a molecular formula of C20H17NO4S and a molecular weight of 367.42 g/mol, this chemical belongs to a class of N-(benzenesulfonyl)acetamide derivatives that have demonstrated significant potential in pharmacological research . Recent studies on structurally related compounds have shown that this chemical class exhibits multifunctional inhibitory activity against key therapeutic targets, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the transient receptor potential vanilloid type 1 (TRPV1) channel . This multi-target mechanism is of high interest for the development of novel anti-inflammatory and analgesic agents . Preclinical research on analogous compounds has revealed potent inhibitory concentrations (IC50) in the nanomolar range and favorable pharmacokinetic profiles in animal models, including high oral exposure and bioavailability . The molecular structure of this compound, which incorporates phenoxy and benzenesulfonyl groups, is part of a broader family of phenoxy acetamide derivatives known for their diverse biological activities and relevance in medicinal chemistry . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-20(15-26(23,24)17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)25-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWWVDYTZUOICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(2-phenoxyphenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, alcohols, and substituted phenoxy derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties, making it valuable in synthetic organic chemistry.

Biological Activities

Research indicates that 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit specific enzymes and pathways crucial for cancer cell proliferation:

  • Anticancer Activity : The compound has demonstrated effectiveness against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (hepatocellular carcinoma), with IC50 values indicating significant potency compared to standard treatments like Doxorubicin .
  • Mechanism of Action : The mechanism involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group can inhibit enzyme activity by binding to active sites, while the phenoxyphenyl moiety enhances binding affinity through hydrophobic interactions .

Therapeutic Potential

Ongoing research aims to explore the therapeutic applications of this compound:

  • Antimicrobial Agents : Studies have shown that derivatives can effectively inhibit bacterial growth by targeting specific bacterial enzymes .
  • Analgesics : Novel derivatives have been developed that maintain analgesic properties while reducing hepatotoxicity associated with traditional analgesics like acetaminophen .

Case Studies and Research Findings

Study Focus Findings
Nemr et al. (2021)Anticancer activityCompounds exhibited IC50 values lower than standard drugs against multiple cancer cell lines, indicating strong anticancer potential .
MDPI Review (2022)Biological activityHighlighted the role of phenoxy groups in enhancing anticancer efficacy through specific molecular interactions .
Hossam et al. (2019)Enzyme inhibitionNew benzenesulfonamide derivatives showed selective inhibition against carbonic anhydrase IX, a target for cancer therapy .

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the phenoxyphenyl moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)phenylacetic acid: Known for its anti-inflammatory properties.

    2-phenoxyethanol: Used as a preservative and solvent in various applications.

    2-phenylsulfanyl-2,3-dihydro-1H-indane-1,3-dione:

Uniqueness

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide stands out due to its unique combination of a benzenesulfonyl group and a phenoxyphenyl moiety, which imparts distinct chemical and biological properties

Biological Activity

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to an N-(2-phenoxyphenyl) acetamide moiety. This unique structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating their activity.
  • Hydrophobic Interactions : The phenoxyphenyl moiety can interact with hydrophobic pockets in proteins, which may enhance binding affinity and specificity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related sulfonamide derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus .
CompoundMIC (mg/mL)Target Bacteria
4d6.72E. coli
4h6.63S. aureus
4a6.67E. coli

Anticancer Activity

Studies have explored the anticancer potential of related compounds, indicating that they can induce apoptosis in cancer cells:

  • A study demonstrated that certain sulfonamide derivatives could inhibit cancer cell proliferation and induce apoptosis through specific signaling pathways .

Study on Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that specific derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting cardiovascular implications .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of N-(benzene sulfonyl) acetamide derivatives. Compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, leading to promising results for pain management and inflammation reduction:

  • IC50 Values : Notably, some derivatives demonstrated low IC50 values, indicating high potency against COX-2 and 5-LOX enzymes .
CompoundCOX-2 IC50 (μM)5-LOX IC50 (μM)TRPV1 IC50 (μM)
9a0.0110.0460.008
9b0.0230.310.14

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling benzenesulfonyl chloride with N-(2-phenoxyphenyl)acetamide under weakly basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Reaction optimization includes monitoring via TLC, adjusting stoichiometry (e.g., 1:1.5 molar ratio of substrate to sulfonylating agent), and controlling reaction time (24–48 hours) to minimize side products . Solvent choice (e.g., DMF vs. acetonitrile) and temperature (room temperature vs. reflux) significantly impact yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm) and the acetamide moiety (CH₃CO signal at δ 2.1 ppm). The phenoxy group’s ortho-substituted protons appear as a multiplet (δ 6.8–7.3 ppm) .
  • FTIR : Strong absorption bands for sulfonyl (S=O, ~1350 cm⁻¹ and 1150 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups .
  • XRD : Single-crystal analysis resolves bond lengths (e.g., C–S bond ~1.76 Å) and dihedral angles between aromatic rings (~60–70°), critical for validating synthetic accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air. Solubility data (e.g., >61.3 µg/mL in DMSO) should guide solvent selection to minimize exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and purity data for this compound?

  • Methodology : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and cross-check solubility using standardized protocols (e.g., shake-flask method at 25°C). Discrepancies may arise from residual solvents (e.g., DMF) or polymorphic forms, requiring thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

Q. What structural features of this compound suggest potential pharmacological activity, and how can these be exploited in drug design?

  • Methodology : The benzenesulfonyl group enhances metabolic stability, while the phenoxy-acetamide scaffold mimics penicillin lateral chains, suggesting antimicrobial potential . Molecular docking studies (e.g., against SARS-CoV-2 protease) can identify binding interactions. Replace substituents (e.g., fluoro at para-position) to optimize target affinity .

Q. How do synthesis routes impact crystallinity and bioactivity?

  • Methodology : Microwave-assisted synthesis (e.g., 100 W, 120°C) reduces reaction time and improves crystallinity compared to conventional methods, as shown in XRD data . Crystalline forms exhibit higher thermal stability (melting point ~180–190°C) and enhanced solubility profiles, directly affecting in vitro activity .

Q. What computational strategies are effective for predicting the compound’s ADMET properties?

  • Methodology : Use QSAR models (e.g., SwissADME) to predict logP (~3.5), bioavailability (Lipinski compliance), and CYP450 inhibition. Molecular dynamics simulations (50 ns trajectories) assess membrane permeability and protein binding stability .

Q. How can researchers address batch-to-batch variability in biological assay results?

  • Methodology : Implement rigorous analytical validation (e.g., LC-MS purity >98%, USP standards ). Use positive controls (e.g., metominostrobin analogs ) and statistical tools (e.g., ANOVA) to differentiate true bioactivity from experimental noise.

Methodological Notes

  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries and PubChem (InChI Key: YUIYLRZZOTYCSH-UHFFFAOYSA-N ).
  • Advanced Synthesis : For scale-up, replace K₂CO₃ with DBU in anhydrous THF to suppress hydrolysis .

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